molecular formula C18H17N3O3 B3009439 3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole CAS No. 1006958-93-5

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole

Cat. No. B3009439
M. Wt: 323.352
InChI Key: YFUXUSJHZMKLQT-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is also known as DPBA, and it has been used in several studies to investigate its mechanism of action and biochemical effects.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • The synthesis and structural analysis of similar pyrazole derivatives have been a subject of interest in chemical research. For instance, the synthesis of 5H-pyrazolo[5,1-c][1,4]benzodiazepine, a related compound, involved a reaction of 2-nitrobenzyl bromide with dimethyl pyrazole-3, 5-dicarboxylate (Cecchi & Filacchioni, 1983).
  • Antibacterial Applications and DNA Photocleavage :

    • Studies on pyrazole derivatives have also explored their antibacterial potential. For instance, certain pyrazole compounds demonstrated inhibitory potential against bacterial strains like Staphylococcus aureus and Escherichia coli. Additionally, DNA photocleavage ability was observed in compounds with halogen groups (Sharma et al., 2020).
  • Electrochemical Applications :

    • The electrochemical behavior of pyrazole derivatives has been investigated, revealing insights into their chemical interactions and potential applications in materials science. For example, the reactions of pyrazole and its derivatives during undivided amperostatic electrolysis in specific solvents were studied, showing the yield and content of target products depend on various factors (Chauzov et al., 2002).
  • Chemical Synthesis and Structural Characterization :

    • Research has been conducted on developing new synthesis methods for pyrazole derivatives and characterizing their structure. For instance, a novel approach to synthesize 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed, providing improvements over existing methods (Ozerova et al., 2015).
  • Schiff Base Derivatives and Spectroscopic Investigations :

    • The creation of Schiff base derivatives containing pyrazole and their spectroscopic analysis offer insights into their potential applications in various fields such as photonics and materials science. For instance, Schiff bases containing azo groups were synthesized and characterized using various spectroscopic methods (Özkınalı et al., 2018).
  • Cytotoxicity and Medicinal Chemistry :

    • Research on pyrazole derivatives also extends to their potential use in medicinal chemistry. For example, palladium(II) complexes bearing pyrazole-based Schiff base ligands were synthesized and their cytotoxic effects against specific carcinoma cells were studied (Abu-Surrah et al., 2010).

properties

IUPAC Name

3,5-dimethyl-4-nitro-1-[(3-phenoxyphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-18(21(22)23)14(2)20(19-13)12-15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUXUSJHZMKLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole

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